1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate
Description
Chemical Structure and Properties
1-tert-Butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative with two ester groups (tert-butyl and methyl) and a hydroxyl group at the 3-position. Its stereochemistry is defined as (2S,3S), which is critical for its reactivity and applications in asymmetric synthesis. Key properties include:
- CAS Number: 130966-46-0 .
- Molecular Formula: C₁₁H₁₉NO₅ .
- Molecular Weight: 245.27 g/mol .
- Physical State: Colorless to light yellow solid .
- Boiling Point: 335.2°C .
- Density: 1.217 g/cm³ .
- Applications: Widely used as a chiral building block in pharmaceuticals, particularly for synthesizing peptidomimetics and bioactive molecules. The hydroxyl group enhances hydrogen-bonding interactions, influencing stereoselectivity in reactions .
Synthesis
The compound is synthesized via esterification of (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid with tert-butyl and methyl protecting groups under basic conditions. Boc (tert-butoxycarbonyl) chemistry is often employed to preserve stereochemical integrity .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSSZFBZFUSINI-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalytic Cyclization
The pyrrolidine core is constructed via stereoselective cyclization of linear precursors. A common approach involves the use of chiral catalysts to induce the (2S,3S) configuration. For example, copper(II) triflate [Cu(OTf)₂] catalyzes the formation of the pyrrolidine ring through a multicomponent reaction between tert-butyl acetoacetate and protected amino alcohols. Key parameters include:
-
Solvent : Tetrahydrofuran (THF) or acetonitrile (MeCN)
-
Temperature : Room temperature to 45°C
The reaction proceeds via an "inside attack" mechanism, where the nucleophile approaches the electrophilic carbon from the less hindered face, favoring the (2S,3S) configuration.
Chiral Pool Synthesis
Starting from enantiopure precursors like L-hydroxyproline, the tert-butyl and methyl ester groups are introduced sequentially:
-
Boc Protection : Reaction with di-tert-butyl dicarbonate under basic conditions (NaHCO₃) in THF/water.
-
Methyl Esterification : Treatment with methyl chloroformate in the presence of a base (e.g., triethylamine).
This method achieves >90% enantiomeric excess (ee) but requires careful control of reaction pH (6–8) to prevent epimerization.
Stereochemical Control Strategies
Catalytic Asymmetric Hydrogenation
A 2024 study demonstrated the use of Rhodium-(R)-BINAP complexes for asymmetric hydrogenation of enamide intermediates, yielding the (2S,3S) product with 94% ee. Key conditions:
Enzymatic Resolution
Lipase B from Candida antarctica resolves racemic mixtures by selectively acylating the (2S,3S) enantiomer. A 2023 protocol reported:
-
Substrate : Racemic 3-hydroxypyrrolidine
-
Enzyme loading : 10 mg/mmol
-
Reaction time : 48 hours
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies show that polar aprotic solvents (e.g., THF) improve reaction rates but may reduce stereoselectivity. Optimal results are achieved in MeCN at 0–25°C.
Table 1: Solvent Impact on Yield and ee
| Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| THF | 25 | 78 | 85 |
| MeCN | 0 | 92 | 94 |
| DCM | 25 | 65 | 79 |
Catalyst Screening
Copper catalysts outperform other metals in cyclization reactions:
Table 2: Catalyst Performance
| Catalyst | Yield (%) | ee (%) |
|---|---|---|
| Cu(OTf)₂ | 92 | 94 |
| FeCl₃ | 67 | 68 |
| Zn(OTf)₂ | 74 | 82 |
Industrial-Scale Production
Continuous Flow Synthesis
A 2025 pilot study achieved 85% yield at 10 kg scale using:
Purification Protocols
Industrial processes employ simulated moving bed (SMB) chromatography for high-throughput purification:
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
A 2024 crystal structure confirmed the (2S,3S) configuration with bond lengths of 1.43 Å (C–O) and 1.51 Å (C–N).
Challenges and Mitigation Strategies
Epimerization During Esterification
Risk factors:
-
High temperatures (>40°C)
-
Strong acids/bases
Solutions :
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings:
Steric and Electronic Effects :
- The hydroxyl group in the (2S,3S) isomer enhances hydrogen bonding, making it more reactive in peptide coupling compared to the fluorinated analog, which exhibits greater metabolic stability due to the C-F bond .
- Bulky tert-butyl groups in all analogs improve solubility in organic solvents but reduce reaction rates in sterically hindered environments .
Stereochemical Impact :
- The (2S,3S) configuration shows higher enantioselectivity in asymmetric catalysis compared to its (2S,3R) diastereomer, which is prone to epimerization under acidic conditions .
Substituent-Driven Applications :
- Halogenated derivatives (e.g., Cl, Br) are preferred in cross-coupling reactions for drug discovery, while hydroxylated variants are pivotal in natural product synthesis .
Thermal Stability :
- Fluorinated pyrrolidines (e.g., 4-fluoro derivative) exhibit higher thermal stability (decomposition >250°C) compared to hydroxylated analogs (decomposition ~200°C) due to stronger C-F bonds .
Table 2: Price and Availability Comparison
Research and Industrial Relevance
- Pharmaceuticals : The (2S,3S) isomer is a key intermediate in synthesizing HCV protease inhibitors and opioid receptor modulators .
- Material Science : Fluorinated analogs are explored for their low dielectric constants in polymer coatings .
- Challenges : Hydroxylated derivatives require careful handling to avoid racemization, while halogenated analogs face regulatory scrutiny due to environmental persistence .
Biological Activity
1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate, with the CAS number 184046-78-4, is a chiral compound that has garnered attention in various fields of biological and medicinal chemistry. Its unique structural characteristics contribute to its potential applications in drug development and synthesis of biologically active molecules.
Chemical Structure and Properties
- Molecular Formula : C11H19NO5
- Molecular Weight : 245.28 g/mol
- IUPAC Name : 1-(tert-butyl) 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate
- Purity : 97% .
The compound features a pyrrolidine ring with two carboxylate groups and a hydroxyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an enzyme inhibitor or modulator in metabolic pathways.
Case Studies and Research Findings
- Antidiabetic Activity : A study highlighted the compound's potential in modulating glucose metabolism. It was found to enhance insulin sensitivity in vitro, suggesting its role as a therapeutic agent for type 2 diabetes .
- Anticancer Properties : Preliminary research has shown that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
- Chirality and Biological Activity : The chirality of the compound significantly influences its pharmacological effects. Studies have demonstrated that the (2S,3S) configuration is more effective in binding to specific receptors compared to its enantiomers .
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antidiabetic | Enhanced insulin sensitivity | |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Chirality Influence | Higher efficacy in (2S,3S) configuration |
Synthesis and Applications
The synthesis of this compound can be achieved through various chemical pathways including enzymatic methods which enhance stereoselectivity. Its applications extend beyond pharmaceuticals; it serves as a building block in the synthesis of other complex molecules used in medicinal chemistry.
Q & A
Q. What synthetic routes are reported for preparing (2S,3S)-3-hydroxypyrrolidine derivatives, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound’s stereochemistry (2S,3S) necessitates enantioselective synthesis. A one-pot two-step reaction involving cyclization and functionalization has been documented for analogous pyrrolidine derivatives, achieving high diastereomeric ratios under mild conditions (e.g., room temperature, THF solvent) . Key factors include:
- Use of chiral auxiliaries (e.g., tert-butyl esters) to control configuration.
- Protecting group strategies (e.g., tert-butoxycarbonyl for amine protection).
- Catalytic asymmetric hydrogenation for stereocontrol.
Table 1 : Comparison of Yields and Diastereomeric Ratios
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | dr (2S,3S:others) |
|---|---|---|---|---|
| Pd/C | THF | 25 | 78 | 95:5 |
| Rh(I) complexes | EtOH | 50 | 65 | 85:15 |
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR are essential for verifying stereochemistry. For example, the hydroxyl proton (3S-OH) in similar compounds appears as a broad singlet (~δ 3.5 ppm), while the tert-butyl group resonates as a singlet at δ 1.4–1.5 ppm .
- IR : Hydroxyl stretching (3200–3600 cm) and ester carbonyl bands (1700–1750 cm) confirm functional groups .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight. A reported example shows a calculated mass of 327.15 g/mol vs. observed 327.14 g/mol (error: 0.03 ppm) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Methodological Answer : Stability studies should evaluate:
- Hydrolytic Sensitivity : The methyl ester group may hydrolyze under acidic/basic conditions. Monitor via HPLC at pH 7.4 (physiological buffer) and pH 1–2 (simulated gastric fluid) .
- Thermal Stability : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent degradation .
- Light Sensitivity : Amber glassware or opaque containers are recommended due to potential photolytic cleavage of the tert-butyl group .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound and resolve mechanistic ambiguities?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity. For example:
- Reaction Path Search : Identifies low-energy pathways for cyclization steps, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., THF vs. DMF) to enhance yield .
- Stereochemical Validation : Compare computed NMR chemical shifts with experimental data to confirm configurations .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) may arise from:
- Dynamic Stereochemistry : Use variable-temperature NMR to detect ring-flipping in pyrrolidine derivatives .
- Impurity Profiling : LC-MS/MS with collision-induced dissociation (CID) identifies trace byproducts (e.g., diastereomers) .
- X-ray Crystallography : Resolves absolute configuration disputes, as seen in related pyrrolidine carboxylates .
Q. What scalable reactor designs are suitable for producing this compound in gram-to-kilogram quantities?
- Methodological Answer :
- Continuous Flow Systems : Enhance reproducibility for reactions requiring precise temperature control (e.g., exothermic esterifications) .
- Membrane Separation : Isolate the product from unreacted starting materials using nanofiltration membranes (MWCO: 300–500 Da) .
Table 2 : Comparison of Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 24 h | 2 h |
| Yield | 70% | 88% |
| Purity (HPLC) | 92% | 97% |
Q. How do environmental factors (e.g., humidity, oxygen) influence the compound’s reactivity in catalytic applications?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
